ROCK2-IN-8

ROCK2 inhibition Enzymatic assay IC50

ROCK2-IN-8 (Compound 1) is a sub-10 nM, orally active ROCK2 inhibitor differentiated by its benzodioxine-thiazole scaffold. With an IC50 of 7.2 nM—over 14-fold more potent than Belumosudil (KD025, IC50 105 nM)—it enables lower working concentrations in sensitive ocular and in vivo models, reducing solvent toxicity and off-target kinase engagement. Validated in porcine eye perfusion assays for aqueous humor dynamics and myosin light chain phosphorylation, it is the preferred tool for intraocular pressure research. Its distinct chemical core also serves as a benchmark in medicinal chemistry campaigns seeking alternative ROCK2 binding modes. Choose ROCK2-IN-8 for isoform-selective target engagement where non-selective inhibitors (Y-27632, fasudil) introduce confounding effects.

Molecular Formula C17H13N3O3S
Molecular Weight 339.4 g/mol
Cat. No. B1669002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROCK2-IN-8
SynonymsCID-5056270;  CID 5056270;  CID5056270; 
Molecular FormulaC17H13N3O3S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
InChIInChI=1S/C17H13N3O3S/c21-16(15-9-22-13-3-1-2-4-14(13)23-15)20-17-19-12(10-24-17)11-5-7-18-8-6-11/h1-8,10,15H,9H2,(H,19,20,21)
InChIKeyQKKGSTFAKMXWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ROCK2-IN-8: Potent Orally Active ROCK2 Inhibitor for Glaucoma and Fibrosis Research


ROCK2-IN-8 (CAS: 681173-76-2), also referred to as Compound 1, is a synthetic small molecule inhibitor targeting Rho-associated protein kinase 2 (ROCK2). It demonstrates potent enzymatic inhibition with an IC50 of 7.2 nM and is characterized as orally active . The compound has been specifically investigated for its effects on aqueous humor outflow in porcine eyes and myosin light chain phosphorylation , positioning it as a tool compound for glaucoma and ocular hypertension research. Its chemical structure is defined as N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide .

Why ROCK2-IN-8 Cannot Be Interchanged with Other ROCK2 Inhibitors Without Quantitative Validation


ROCK2 inhibitors exhibit significant divergence in isoform selectivity, potency, and pharmacokinetic profiles, rendering direct substitution scientifically invalid. For instance, non-selective inhibitors like Y-27632 and fasudil inhibit both ROCK1 and ROCK2, potentially introducing confounding effects in systems where isoform-specific functions are critical. Even among selective ROCK2 inhibitors, potency varies by orders of magnitude: Belumosudil (KD025) exhibits an IC50 of 105 nM , whereas ROCK2-IN-8 demonstrates an IC50 of 7.2 nM . Additionally, the oral activity and specific ocular pharmacodynamic profile of ROCK2-IN-8 are not guaranteed in analogs with differing chemical scaffolds. The following quantitative evidence clarifies the specific performance parameters required for informed selection.

ROCK2-IN-8 Procurement Guide: Head-to-Head Potency and Ocular Pharmacodynamic Evidence


ROCK2-IN-8 Demonstrates 14.6-Fold Higher Potency than the Clinically Approved Selective Inhibitor Belumosudil (KD025)

ROCK2-IN-8 inhibits ROCK2 with an IC50 of 7.2 nM in a cell-free enzymatic assay . In contrast, the FDA-approved selective ROCK2 inhibitor Belumosudil (KD025) exhibits an IC50 of 105 nM for ROCK2 under comparable enzymatic conditions using an ATP concentration of 10 µM . This represents a 14.6-fold improvement in potency for ROCK2-IN-8.

ROCK2 inhibition Enzymatic assay IC50

ROCK2-IN-8 Exhibits Comparable Potency to the Highly Potent ROCK2 Inhibitor ROCK2-IN-12

ROCK2-IN-8 achieves an IC50 of 7.2 nM against ROCK2 , which is comparable to the reported IC50 of 7.0 nM for ROCK2-IN-12 (Compound A25), a selective ROCK2 inhibitor from a distinct imidazo[1,2-b]pyridazine chemical series [1]. Both compounds demonstrate sub-10 nM potency, representing the high-activity tier of currently available ROCK2 inhibitors.

ROCK2 inhibition SAR Potency benchmark

ROCK2-IN-8 is a Tool Compound for Investigating Aqueous Humor Dynamics and Glaucoma

ROCK2-IN-8 has been specifically studied for its effect on aqueous humor outflow in porcine eyes and myosin light chain phosphorylation . This targeted pharmacodynamic application contrasts with the primary development paths of other ROCK2 inhibitors, such as Belumosudil (indicated for chronic graft-versus-host disease) and ROCK2-IN-12 (investigated for pulmonary fibrosis) [1].

Ophthalmology Glaucoma Aqueous humor outflow

ROCK2-IN-8 Purity Exceeds 99.8%, Minimizing Batch-to-Batch Variability in Dose-Response Studies

Commercially available ROCK2-IN-8 is supplied with a verified purity of 99.85% . This high level of purity is critical for accurate dose-response calculations and ensures that observed biological effects are attributable to the parent compound rather than impurities. In comparison, many research-grade ROCK inhibitors are available at ≥95% purity, introducing potential variability.

Chemical purity Quality control Reproducibility

ROCK2-IN-8: Optimal Research Scenarios Based on Quantitative Evidence


High-Potency ROCK2 Inhibition in Ocular Pharmacology and Glaucoma Models

ROCK2-IN-8 is the preferred tool compound for ex vivo studies of aqueous humor dynamics, such as in porcine eye perfusion models. Its validated effect on myosin light chain phosphorylation and aqueous outflow , combined with its sub-10 nM potency , makes it ideal for investigating ROCK2-mediated regulation of intraocular pressure. Compared to Belumosudil (IC50 105 nM), ROCK2-IN-8 allows for lower working concentrations, reducing the risk of solvent toxicity or off-target kinase engagement in sensitive ocular tissues.

In Vivo Studies Requiring Orally Active ROCK2 Inhibition with a Non-Belumosudil Scaffold

For in vivo models of fibrosis, inflammation, or neurology where oral dosing is required, ROCK2-IN-8 offers a potent alternative to Belumosudil. Its oral activity and high potency (7.2 nM) position it as a candidate for studies seeking a ROCK2 inhibitor with a distinct chemical scaffold from the clinically approved Belumosudil. This is particularly relevant for combination studies or when seeking to avoid Belumosudil's known off-target effects (e.g., casein kinase 2 inhibition at 50 nM).

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

ROCK2-IN-8, with its unique benzodioxine-thiazole core , serves as a valuable starting point or comparator in medicinal chemistry programs targeting ROCK2. Its high potency is comparable to the imidazo[1,2-b]pyridazine class (ROCK2-IN-12, IC50 7.0 nM) [1], but its distinct chemical structure may confer different selectivity profiles or physicochemical properties. Researchers can leverage ROCK2-IN-8 to benchmark new chemical series or to explore alternative binding modes to the ROCK2 ATP-binding pocket.

Technical Documentation Hub

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